molecular formula C17H33N3O3 B7915580 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7915580
M. Wt: 327.5 g/mol
InChI Key: FXAGGTAUEDBIPI-AWEZNQCLSA-N
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Description

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester is a piperidine-derived compound featuring a tert-butyl carbamate group at the 4-position of the piperidine ring and an (S)-2-amino-3-methyl-butyryl substituent. The tert-butyl carbamate group serves as a protective moiety for amines, a common strategy in peptide and small-molecule synthesis to enhance stability and modulate reactivity during multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O3/c1-7-20(16(22)23-17(4,5)6)13-8-10-19(11-9-13)15(21)14(18)12(2)3/h12-14H,7-11,18H2,1-6H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAGGTAUEDBIPI-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(CC1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCN(CC1)C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Functionalization

The synthesis begins with the modification of the piperidine ring to introduce the ethyl-carbamic acid tert-butyl ester moiety. A common approach involves reacting piperidin-4-ylmethanol with tert-butyl ethylcarbamate in the presence of a coupling agent such as 1,1'-carbonyldiimidazole (CDI) . This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of piperidin-4-ylmethanol attacks the electrophilic carbonyl carbon of the carbamate. The reaction is typically conducted in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions, achieving yields of 78–85% after purification by silica gel chromatography.

Critical Parameters:

  • Temperature control to prevent epimerization.

  • Use of molecular sieves to absorb generated water.

Deprotection of the Boc Group

The Boc-protecting group is removed using hydrogen chloride (HCl) in dioxane (4 M solution). The reaction is complete within 2–3 hours at 0°C, yielding the free amine as a hydrochloride salt. Alternative methods include catalytic hydrogenation with palladium on carbon (Pd/C) under 45 psi hydrogen pressure at 45°C, as described in analogous syntheses. The latter method avoids acidic conditions, preserving acid-sensitive functional groups.

Comparison of Deprotection Methods:

MethodConditionsYield (%)Purity (%)
HCl/Dioxane0°C, 3 hours9298
Pd/C Hydrogenation45°C, 45 psi H₂, 6 hours8897

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. For the amide coupling step, DMF outperforms THF or acetonitrile due to its high polarity, which stabilizes the transition state. Elevated temperatures (40–50°C) reduce reaction time but increase racemization risk, necessitating a balance between speed and stereochemical integrity.

Catalytic Hydrogenation Parameters

Hydrogenation with Pd/C requires strict control of hydrogen pressure and catalyst loading. A substrate-to-catalyst ratio of 10:1 and a pressure of 45 psi ensure complete deprotection without over-reduction. Filtration through Celite and subsequent solvent evaporation yield the product as a white solid.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography remains the primary purification method, with eluents optimized using hexane/ethyl acetate gradients (3:1 to 1:2 v/v). The target compound typically elutes at Rf = 0.4 (TLC, hexane:ethyl acetate 1:1). Preparative HPLC is employed for high-purity batches (>99%), using a C18 column and acetonitrile/water mobile phase.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 4.15 (s, 1H, NH), 3.85–3.70 (m, 2H, piperidine CH₂), 2.95 (d, J = 6.8 Hz, 2H, ethyl-CH₂), 1.45 (s, 9H, tert-butyl).

  • MS (ESI): m/z 341.5 [M+H]⁺, consistent with the molecular formula C₁₈H₃₅N₃O₃ .

Scale-Up Considerations

Industrial-scale synthesis introduces challenges such as exothermic reactions during amide coupling. Pilot studies recommend jacketed reactors with cooling capacities to maintain temperatures below 25°C. Batch sizes exceeding 1 kg require radial compression columns for chromatography to maintain resolution .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (BOC) group is a common protecting group for amines. Its removal typically requires acidic conditions:

  • Reaction Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature .

  • Mechanism : Acidic cleavage of the BOC group generates the free amine and releases CO₂ and tert-butanol.

  • Yield : >95% for analogous piperidine derivatives .

Example :
Deprotection of the BOC-protected intermediate using TFA/anisole achieved 98% yield for structurally related compounds .

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester can undergo hydrolysis to form a carboxylic acid under strong acidic or basic conditions:

  • Acidic Hydrolysis : HCl in dioxane/water (1:1) at 60°C for 6 hours.

  • Basic Hydrolysis : LiOH in THF/water (3:1) at 0°C to room temperature .

ConditionReactantProductYieldSource
6N HCl, dioxane/H₂Otert-Butyl esterCarboxylic acid85%
2M LiOH, THF/H₂Otert-Butyl esterCarboxylic acid (preserved ester)67%

Milder bases like LiOH selectively hydrolyze other functional groups (e.g., cyclic amides) without affecting the tert-butyl ester .

Sulfonylation at the Piperidine Nitrogen

The secondary amine on the piperidine ring reacts with sulfonyl chlorides to form sulfonamides:

Procedure :

  • Reactants : Methanesulfonyl chloride, BOC-protected piperidine derivative.

  • Conditions : Pyridine or triethylamine (TEA) in DCM at 20°C.

  • Yield : 89–91% for analogous compounds .

BaseSolventTemperatureTimeYieldSource
PyridineDCM20°C16 h91%
TriethylamineDCM20°C1 h89%

Amide Coupling Reactions

The 2-amino-3-methyl-butyryl moiety participates in amide bond formation via coupling agents:

Example :

  • Reactants : Activated ester (e.g., HATU, EDCl/HOBt) and primary/secondary amines.

  • Conditions : DMF or DCM, 0°C to room temperature.

  • Yield : 70–87% for tert-butyl ester analogs .

Nucleophilic Substitution at the Piperidine Ring

While the current structure lacks direct leaving groups, intermediates in its synthesis (e.g., mesylates or bromides) undergo nucleophilic substitution:

General Protocol :

  • Substrate : Piperidine derivative with a mesyl (-SO₂Me) group.

  • Nucleophile : Amines, alkoxides, or thiols.

  • Conditions : Polar aprotic solvents (DMF, DMSO) at 50–80°C.

Stability Under Synthetic Conditions

The tert-butyl ester demonstrates stability under:

  • Basic Conditions : LiOH-mediated hydrolysis of adjacent groups without ester cleavage .

  • Coupling Reactions : Compatibility with HATU, EDCl, and TEA in DMF .

Experimental Considerations

  • Purification : HPLC is critical for isolating intermediates due to the compound’s polarity.

  • Stereochemistry : The (S)-configuration at the 2-amino-3-methyl-butyryl group necessitates chiral resolution techniques during synthesis.

Scientific Research Applications

Medicinal Chemistry Applications

This compound is primarily studied for its role as a potential therapeutic agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Key Applications:

  • Neuropharmacology: Research indicates that derivatives of piperidine compounds can modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases. This compound may exhibit similar properties, potentially influencing dopaminergic or serotonergic pathways.
  • Anti-inflammatory Effects: Some studies have shown that carbamate derivatives possess anti-inflammatory properties. The tert-butyl ester group could enhance the compound's stability and bioavailability, making it suitable for treating inflammatory conditions.

Pharmacological Studies

Pharmacological investigations have focused on the compound's efficacy and safety profiles.

Case Study Insights:

  • A study on a related piperidine derivative demonstrated improved cognitive function in animal models of Alzheimer's disease, suggesting that [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester might have similar neuroprotective effects.
  • In vitro assays have indicated that this compound can inhibit specific enzymes involved in inflammatory pathways, supporting its potential use in therapeutic applications targeting chronic inflammation.

Future studies should focus on:

  • In Vivo Studies: Conducting comprehensive animal studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.
  • Structural Modifications: Investigating analogs of this compound to enhance its therapeutic efficacy and reduce potential side effects.
  • Clinical Trials: Initiating clinical trials to assess its safety and efficacy in humans for specific indications such as neurodegenerative diseases or inflammatory disorders.

Mechanism of Action

The mechanism of action of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tert-butyl ester group enhances its stability and bioavailability, allowing for effective interaction with biological targets .

Comparison with Similar Compounds

Structural Analogs

The compound shares core structural features with other piperidine-containing tert-butyl carbamates, differing primarily in the substituents on the piperidine ring. Key analogs include:

Compound Name Substituent on Piperidine Molecular Formula Molar Mass (g/mol) Key Features Reference
[Target Compound] (S)-2-Amino-3-methyl-butyryl C₁₉H₃₅N₃O₄* ~397.5† Chiral amino acid side chain; potential for hydrogen bonding
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Acetyl C₁₂H₂₂N₂O₃ 242.31 Simplified acyl group; used as a synthetic intermediate
[1-(2,3-Dihydrobenzo[1,4]dioxine-2-carbonyl)piperidin-4-yl]methylcarbamate Dihydrobenzo[1,4]dioxine-carbonyl C₂₀H₂₆N₂O₅ 374.44‡ Aromatic substituent; may enhance lipophilicity
4-Fluoro-3-(piperidin-4-yl-benzyl)carbamic acid tert-butyl ester 4-Fluoro-benzyl C₁₇H₂₃FN₂O₂ 314.38 Fluorinated aromatic group; potential for improved metabolic stability
tert-Butyl 2-(((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate Ethoxy-methylthio-pyrimidinyl C₁₈H₂₉N₃O₄S 383.51 Heterocyclic substituent; possible kinase or protease inhibition activity

*Calculated based on structural similarity.
†Estimated from molecular formula.
‡Derived from MDL numbers in .

Key Observations :

  • Steric and Electronic Effects: The (S)-2-amino-3-methyl-butyryl group in the target compound introduces steric bulk and hydrogen-bonding capacity compared to simpler acyl (e.g., acetyl) or aromatic substituents. This may impact binding affinity in biological systems .
  • Synthetic Flexibility: Analogs like the fluorobenzyl and pyrimidinyl derivatives highlight the use of Suzuki coupling and selective hydrogenation for introducing diverse substituents . The target compound likely employs amide coupling for its amino acid side chain.
  • Protective Group Strategy : The tert-butyl carbamate group is consistently used across analogs to protect amines during synthesis, enabling deprotection under acidic conditions (e.g., HCl/MeOH) .

Comparative Efficiency :

  • The acetylated analog’s synthesis () is high-yielding and scalable, while the target compound’s amino acid coupling may require optimized conditions to preserve stereochemistry.
  • Fluorinated analogs () demonstrate the utility of cross-coupling reactions for introducing aromatic groups, a strategy less applicable to the target compound’s aliphatic side chain.
Physicochemical Properties
  • Solubility: The target compound’s amino acid substituent may enhance water solubility compared to aromatic analogs like the dihydrobenzo dioxine derivative .
  • Stability : Boc-protected amines (common in all analogs) resist basic conditions but are cleaved under strong acids (e.g., HCl/MeOH), as shown in .

Biological Activity

The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester, often referred to as a tert-butyl carbamate derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H35N3O2C_{18}H_{35}N_3O_2. It features a piperidine ring, which is a common structure in many biologically active molecules, and includes a chirality-inducing (S)-2-amino-3-methyl-butyryl group. This structural uniqueness contributes to its potential interactions with various biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. Notably, it has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter breakdown in the cholinergic system. Inhibition of AChE can enhance cholinergic signaling, potentially benefiting conditions such as Alzheimer's disease.

Biological Activity

Research indicates that the compound exhibits several biological activities:

  • Acetylcholinesterase Inhibition :
    • The compound has shown promise as an AChE inhibitor, which could enhance cognitive function by increasing acetylcholine levels in the synaptic cleft. Studies have demonstrated that similar compounds can improve learning and memory in animal models by modulating cholinergic activity .
  • Neuroprotective Effects :
    • In vitro studies have indicated that derivatives of this compound can protect astrocytes from amyloid-beta-induced toxicity, suggesting potential applications in neurodegenerative diseases . The protective effects are attributed to the reduction of inflammatory markers and free radicals.
  • Antioxidant Activity :
    • The compound's structure allows it to scavenge free radicals, contributing to its neuroprotective properties. This activity is vital in mitigating oxidative stress associated with neurodegenerative disorders.

Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

  • Study on Neuroprotection :
    A study investigated a related compound's ability to inhibit amyloidogenesis and protect astrocytes from amyloid-beta toxicity. Results showed improved cell viability when treated with the compound alongside amyloid-beta compared to controls .
  • Cognitive Enhancement :
    Research involving animal models demonstrated that compounds with similar structures could significantly reduce escape latency in memory tasks, indicating enhanced cognitive function through AChE inhibition .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAChE InhibitionNeuroprotective EffectAntioxidant Activity
Target Compound YesModerateYes
Related Compound 1 YesSignificantModerate
Related Compound 2 NoMinimalYes

Q & A

Q. How can this compound serve as a building block for kinase inhibitors or peptide mimetics?

  • Design Principles :
  • Peptide Backbone Modification : Replace natural amino acids with the (S)-2-amino-3-methyl-butyryl group to enhance proteolytic stability.
  • Linker Integration : Attach fluorophores or biotin via the ethyl carbamate for target engagement studies.

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